molecular formula C25H23N5O3S B10873549 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10873549
M. Wt: 473.5 g/mol
InChI Key: GERVPBQCTOBSCD-UHFFFAOYSA-N
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Description

    Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: is a complex organic compound with a fascinating structure.

  • It contains multiple functional groups, including an imidazole ring, a benzothiazole moiety, and an indole group.
  • The compound’s systematic name reflects its intricate arrangement of atoms and bonds.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may not be readily available in the literature, we can infer potential approaches based on its constituent parts.

      Reaction Conditions: Hypothetically, one could synthesize it through multistep reactions involving condensation, cyclization, and functional group transformations.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: Given its diverse functional groups, this compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts may play a role.

      Major Products: The products formed would depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological relevance.

      Medicine: It could serve as a lead compound for drug development, targeting specific pathways.

      Industry: Its unique structure may find applications in materials science or specialty chemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins, enzymes, or receptors.

      Pathways: It could modulate cellular processes, affecting cell growth, signaling, or metabolism.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the combination of imidazole, benzothiazole, and indole.

      Similar Compounds: While I don’t have a specific list, related compounds might include other heterocyclic derivatives or bioactive molecules.

    Biological Activity

    Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential therapeutic applications. Its structure features a benzothiazole moiety linked to a pyrazole derivative, which has been investigated for various biological activities, including anti-inflammatory and anticancer properties.

    The compound has the following chemical characteristics:

    • Molecular Formula : C20_{20}H20_{20}N6_6O3_3S
    • Molecular Weight : 424.5 g/mol
    • CAS Number : 879056-60-7

    Anti-inflammatory Activity

    Recent studies have highlighted the compound's potential as a COX-II inhibitor. COX-II (cyclooxygenase-2) is an enzyme involved in the inflammatory process. In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory effects on COX-II activity, with some compounds showing IC50_{50} values in the low micromolar range. For instance, a related pyrazole compound exhibited an IC50_{50} of 0.52 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC50_{50} = 0.78 μM) .

    Anticancer Activity

    The benzothiazole and pyrazole moieties in the compound are known for their anticancer properties. Compounds with similar structures have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives have shown activity against breast cancer cells by targeting specific signaling pathways associated with tumor growth .

    Enzyme Inhibition Studies

    The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been studied as an inhibitor of ALK5 (activin-like kinase 5), which plays a role in TGF-beta signaling pathways that are often dysregulated in cancer . The representative compound from this class showed potent inhibition (IC50_{50} = 5.5 nM), demonstrating its potential as a therapeutic agent in cancer treatment.

    Case Studies

    A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that these compounds not only inhibited COX-II but also displayed selective activity against other inflammatory mediators .

    Data Summary

    Activity IC50 (μM) Reference
    COX-II Inhibition0.52
    ALK5 Inhibition5.5
    Anti-cancer ActivityVariable

    Properties

    Molecular Formula

    C25H23N5O3S

    Molecular Weight

    473.5 g/mol

    IUPAC Name

    methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

    InChI

    InChI=1S/C25H23N5O3S/c1-15(26-12-11-16-14-27-18-8-4-3-7-17(16)18)23-20(13-22(31)33-2)29-30(24(23)32)25-28-19-9-5-6-10-21(19)34-25/h3-10,14,27,29H,11-13H2,1-2H3

    InChI Key

    GERVPBQCTOBSCD-UHFFFAOYSA-N

    Canonical SMILES

    CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CC(=O)OC

    Origin of Product

    United States

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